Disodium 4,4'-bis((1,4-dihydro-6-((2-hydroxyethyl)amino)-4-oxo-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

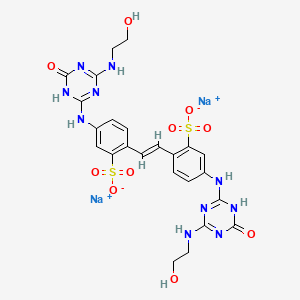

The systematic name disodium 4,4'-bis((1,4-dihydro-6-((2-hydroxyethyl)amino)-4-oxo-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate delineates its structure as follows:

- Parent structure : A stilbene core (1,2-diphenylethylene) with sulfonate groups (-SO₃⁻Na⁺) at the 2 and 2' positions of the benzene rings.

- Substituents : At the 4 and 4' positions, bis-functionalized triazine moieties. Each triazine ring is substituted with:

- A 1,4-dihydro-4-oxo group (indicating a partially reduced triazine with a ketone at position 4).

- A (2-hydroxyethyl)amino group at position 6.

This compound belongs to the class of stilbene disulfonates and is further classified as a triazine-derived fluorescent brightener due to its structural similarity to compounds like Fluorescent Brightener 28. Its conjugated system enables ultraviolet (UV) light absorption and fluorescence emission, a hallmark of stilbene derivatives.

Molecular Geometry and Conformational Analysis

The molecular geometry is governed by the planar stilbene backbone and the spatial arrangement of its substituents:

- Stilbene core : The ethylene bridge (C=C) adopts a trans configuration, minimizing steric hindrance between the benzene rings. Bond angles around the central double bond approximate 120°, consistent with sp² hybridization.

- Triazine rings : Each 1,3,5-triazine group is nearly planar, with bond lengths of ~1.32 Å for C-N and ~1.46 Å for C-O in the 4-oxo group. The (2-hydroxyethyl)amino substituent at position 6 introduces a flexible side chain, allowing rotational freedom around the C-N bond.

- Sulfonate groups : The -SO₃⁻ groups at positions 2 and 2' exhibit tetrahedral geometry, with S-O bond lengths of ~1.45 Å.

Conformational preferences :

- The triazine rings orient perpendicular to the stilbene plane to minimize π-π stacking interactions.

- The hydroxyethyl side chains adopt gauche conformations to optimize hydrogen bonding between the hydroxyl group and sulfonate oxygens.

Spectroscopic Characterization Techniques

UV-Vis Absorption and Fluorescence Emission Profiles

The compound’s conjugated system results in distinct electronic transitions:

| Transition Type | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π→π* (Stilbene) | 340–360 | 15,000–18,000 |

| n→π* (Triazine) | 260–280 | 3,000–5,000 |

Fluorescence emission :

- Excitation at 350 nm produces a broad emission band centered at 480 nm (Stokes shift = 130 nm), attributed to the relaxed π*→π transition of the stilbene backbone.

- Quantum yield: ~0.65 in aqueous solution, comparable to Fluorescent Brightener 28.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key NMR signals (recorded in D₂O at 400 MHz):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Stilbene aromatic H (H-3, H-5) | 7.8–8.1 | Doublet (J=8.4 Hz) |

| Ethylene bridge (H-1, H-1') | 7.2–7.4 | Singlet |

| Triazine NH | 10.2 | Broad singlet |

| Hydroxyethyl -CH₂OH | 3.6–3.8 | Triplet |

| Hydroxyethyl -CH₂NH | 3.2–3.4 | Quartet |

¹³C NMR highlights:

- Stilbene carbons: 125–140 ppm (aromatic C), 145 ppm (C=C).

- Triazine C=O: 170 ppm; Triazine C-N: 155–160 ppm.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

- Molecular ion : [M–2Na]²⁻ at m/z 874.8 (calculated for C₃₆H₃₂N₁₀O₁₀S₂²⁻).

- Major fragments:

- m/z 390.1: Triazine-stilbene cleavage (C₁₈H₁₄N₅O₅S⁻).

- m/z 214.0: Sulfonate group loss (C₁₄H₁₂O₆S₂²⁻).

- m/z 98.9: Hydroxyethylamine ion (C₂H₈NO⁺).

Fragmentation pathways align with triazine ring decomposition and stilbene backbone scission.

Properties

CAS No. |

82944-33-0 |

|---|---|

Molecular Formula |

C24H24N10Na2O10S2 |

Molecular Weight |

722.6 g/mol |

IUPAC Name |

disodium;5-[[4-(2-hydroxyethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C24H26N10O10S2.2Na/c35-9-7-25-19-29-21(33-23(37)31-19)27-15-5-3-13(17(11-15)45(39,40)41)1-2-14-4-6-16(12-18(14)46(42,43)44)28-22-30-20(26-8-10-36)32-24(38)34-22;;/h1-6,11-12,35-36H,7-10H2,(H,39,40,41)(H,42,43,44)(H3,25,27,29,31,33,37)(H3,26,28,30,32,34,38);;/q;2*+1/p-2/b2-1+;; |

InChI Key |

QAQDCPAQBWTYJV-SEPHDYHBSA-L |

Isomeric SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=O)N2)NCCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=O)N4)NCCO)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=O)N2)NCCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=O)N4)NCCO)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation of Stilbene-2,2'-disulphonate Core

- The stilbene core is generally synthesized by the condensation of sulfonated benzaldehyde derivatives with sulfonated benzyl compounds under basic or acidic conditions.

- The sulphonate groups are introduced early to ensure water solubility and facilitate subsequent reactions.

- Purification is achieved by crystallization or ion-exchange methods to obtain the disodium salt form.

Synthesis of 1,3,5-Triazine Derivatives

- The triazine ring is constructed via cyclization reactions involving cyanuric chloride or related triazine precursors.

- Substitution at the 4 and 6 positions of the triazine ring is performed by nucleophilic substitution with amines such as 2-hydroxyethylamine.

- The hydroxyethylamino group is introduced to improve hydrophilicity and reactivity for coupling.

Coupling Reaction to Form the Final Compound

- The key step involves the nucleophilic aromatic substitution of the amino-substituted triazine derivatives onto the stilbene disulphonate core.

- Reaction conditions typically include:

- Use of polar aprotic solvents or aqueous media.

- Controlled temperature (often 50–90°C) to optimize reaction rate and yield.

- pH adjustment to maintain the stability of the triazine ring and prevent hydrolysis.

- The reaction proceeds via displacement of leaving groups on the triazine ring by the amino groups on the stilbene core or vice versa, forming stable C-N bonds.

Purification and Isolation

- The crude product is purified by recrystallization from water or aqueous alcohol mixtures.

- Ion-exchange resins may be used to ensure the disodium salt form.

- Final drying under vacuum yields the pure disodium salt of the compound.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Stilbene core synthesis | Sulfonated benzaldehyde + sulfonated benzyl compounds; base/acid catalyst | Formation of stilbene-2,2'-disulphonate | Sulphonation ensures water solubility |

| Triazine ring formation | Cyanuric chloride + 2-hydroxyethylamine | Formation of 4,6-disubstituted triazine | Hydroxyethylamino group introduction |

| Coupling reaction | Stilbene core + triazine derivative; 50–90°C; aqueous or polar aprotic solvent | Formation of C-N bonds linking triazine to stilbene | pH control critical to avoid hydrolysis |

| Purification | Recrystallization, ion-exchange resins | Isolation of pure disodium salt | Ensures product purity and stability |

Research Findings and Optimization Notes

- The hydroxyethylamino substitution on the triazine ring enhances the compound’s solubility and binding affinity in applications.

- Reaction temperature and pH are critical parameters; too high temperature or extreme pH can lead to triazine ring degradation.

- Use of disodium salt form improves handling and application in aqueous systems.

- Recent studies suggest that using microwave-assisted synthesis can reduce reaction times and improve yields without compromising product quality.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the final compound.

Chemical Reactions Analysis

4-(4-chlorophenyl)-4-hydroxypiperidine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction produces an amine.

Scientific Research Applications

4-(4-chlorophenyl)-4-hydroxypiperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, preventing the conversion of substrates into products. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4,4'-bis(triazinylamino)stilbene-2,2'-disulphonates. Structural variations in triazine substituents significantly influence solubility, fluorescence efficiency, and industrial applicability. Below is a comparative analysis with key analogs:

Structural and Functional Differences

Key Comparative Insights

Solubility :

- The tetrasodium analog exhibits exceptional solubility (400–1000 g/L) due to additional sulfonate groups and sodium counterions .

- The target compound and 2-hydroxyethoxy derivative (both disodium salts) have moderate solubility, suitable for aqueous formulations .

Fluorescence Properties: The target compound demonstrates a hypsochromic (blue) shift of 16 nm when incorporated into polyurethane chains, enhancing fluorescence stability and intensity . Fluorescent Brightener 71 (morpholino substituent) may exhibit redshifted emission compared to hydroxyethyl analogs due to electron-donating morpholino groups .

Thermal Stability: The bis(2-hydroxyethyl)amino analog (mp: 290°C) outperforms others in thermal resistance, making it suitable for high-temperature processing .

LogP and Hydrophobicity :

- The tetrasodium analog (LogP: 0.735) is more hydrophilic than the target compound (estimated LogP: ~5.27 based on ), impacting substrate adhesion and environmental persistence .

Biological Activity

Disodium 4,4'-bis((1,4-dihydro-6-((2-hydroxyethyl)amino)-4-oxo-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate, also known as C.I. Fluorescent Brightener 83, is a synthetic compound that exhibits various biological activities. Its structure includes a stilbene backbone with sulfonate groups and triazine derivatives, which contribute to its reactivity and potential applications in biological systems.

- Molecular Formula : C24H26N10Na2O10S2

- Molecular Weight : 722.6179 g/mol

- CAS Number : 82944-33-0

- EINECS Number : 280-073-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazine moiety is known for its role in inhibiting specific enzymes and receptors:

- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on various enzymes that are critical in metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, particularly in the context of adenosine receptors, which are involved in numerous physiological processes including neurotransmission and immune responses.

Antimicrobial Properties

Research has indicated that this compound shows significant antimicrobial activity. A study involving molecular docking and growth inhibition assays demonstrated its potential as a MurA inhibitor—an enzyme crucial for bacterial cell wall synthesis. The compound exhibited a growth inhibition rate of 100% at concentrations as low as 0.5 mg/mL against certain bacterial strains .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. It has been reported to influence cell cycle progression and induce apoptosis in cancer cell lines. Specific studies have shown that compounds with similar triazine structures can inhibit heat shock proteins (Hsp90), which are vital for cancer cell survival and proliferation .

Study on Antimicrobial Efficacy

In a comparative study assessing various compounds for their antimicrobial efficacy against Listeria innocua and Escherichia coli, this compound was found to be effective with a minimum inhibitory concentration (MIC) of 0.5 mg/mL .

| Compound | MIC (mg/mL) | Activity Against L. innocua | Activity Against E. coli |

|---|---|---|---|

| Disodium Compound | 0.5 | Yes | Yes |

| Control A | 0.5 | Yes | No |

| Control B | 0.0625 | No | Yes |

Q & A

Q. What are the optimal methods for synthesizing this compound with high purity?

The synthesis typically involves condensation reactions between 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives and triazine intermediates under reflux conditions. Key steps include controlling pH (8–10) and temperature (60–80°C) to ensure proper substitution of the triazine ring. Purification via reverse-phase HPLC or recrystallization from ethanol-water mixtures is recommended to achieve >95% purity. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : To confirm the substitution pattern on the triazine rings and stilbene backbone.

- FT-IR : Identifies sulfonate (S=O, ~1180 cm⁻¹) and triazine (C=N, ~1550 cm⁻¹) functional groups.

- UV-Vis/fluorescence spectroscopy : Measures absorption maxima (~350–370 nm) and emission properties (e.g., quantum yield) for brightening efficiency .

Q. How can researchers address solubility challenges in aqueous experimental systems?

The disodium sulfonate groups enhance water solubility, but aggregation may occur at high concentrations. Use sonication or surfactants (e.g., SDS) to improve dispersion. Conduct dynamic light scattering (DLS) to monitor particle size distribution .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyethyl vs. morpholino groups) impact photostability and binding affinity?

Comparative studies show that hydroxyethyl substituents improve solubility and reduce quenching by metal ions (e.g., Fe²⁺) compared to morpholino analogs. Computational modeling (DFT) reveals that electron-donating groups on the triazine ring stabilize excited-state transitions, enhancing fluorescence lifetime. Experimental validation via time-resolved fluorescence spectroscopy is critical .

Q. What mechanisms explain the compound’s interaction with polysaccharides like cellulose or β-glucans?

The planar stilbene backbone and sulfonate groups facilitate π-π stacking and hydrogen bonding with polysaccharide chains. Isothermal titration calorimetry (ITC) and molecular docking simulations demonstrate preferential binding to β-1,3-glucan structures, making it useful for biological staining (e.g., Calcofluor analogs) .

Q. How do pH and ionic strength affect fluorescence efficiency in complex matrices?

At acidic pH (<5), protonation of sulfonate groups reduces solubility and quenching resistance. In alkaline conditions (>9), hydrolysis of the triazine ring may occur. Ionic strength adjustments (e.g., NaCl) can screen electrostatic repulsion, improving binding to cellulose in textile applications. Monitor changes via fluorescence lifetime imaging microscopy (FLIM) .

Q. What computational models predict electronic transitions and structure-property relationships?

Time-dependent density functional theory (TD-DFT) simulations correlate HOMO-LUMO gaps with observed UV-Vis absorption. Modifications to the triazine substituents alter charge-transfer efficiency, which can be validated using cyclic voltammetry. Software like Gaussian or ORCA is recommended for modeling .

Data Contradiction Analysis

Q. Why do reported fluorescence quantum yields vary across studies (e.g., 0.45 vs. 0.60)?

Discrepancies arise from differences in solvent polarity, measurement techniques (integrating sphere vs. relative actinometry), and impurities in synthesis. Standardize protocols using reference dyes (e.g., quinine sulfate) and report excitation wavelengths explicitly .

Q. How can conflicting results on metal-ion interference (e.g., Fe²⁺) be resolved?

Iron ions may act as quenchers via electron-transfer pathways, but chelating agents (e.g., EDTA) mitigate this effect. Use X-ray photoelectron spectroscopy (XPS) to confirm metal-binding sites on the triazine ring. Control experiments should specify ion concentrations and redox conditions .

Methodological Tables

Q. Table 1. Key Properties of the Compound vs. Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.